2-Bromo-7-methyl-1,8-naphthyridine
Overview
Description
2-Bromo-7-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the seventh position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which 2-bromo-7-methyl-1,8-naphthyridine belongs, have been noted for their diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
It’s known that 1,8-naphthyridines can act as ligands, coordinating to metal ions in various chemical reactions . This suggests that this compound may interact with its targets in a similar manner, potentially altering their function or activity.
Biochemical Pathways
Given the biological activities of 1,8-naphthyridines, it can be inferred that this compound may influence a variety of cellular processes
Result of Action
Given the known biological activities of 1,8-naphthyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the yield of monobrominated products is up to 546% under the optimized condition of 2-methyl-1,8-naphthyrdine derivatives and NBS in molar ratio of 1:12 under 500 W infrared light . This suggests that environmental conditions such as light intensity and temperature could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
2-Bromo-7-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand, binding to specific enzymes and altering their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the nature of the binding. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, it can impact metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound has been shown to interact with enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. These interactions can have downstream effects on cellular processes such as DNA replication and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, this compound can be transported into cells via membrane transporters, where it may accumulate in specific cellular compartments, such as the nucleus or mitochondria .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methyl-1,8-naphthyridine typically involves the bromination of 7-methyl-1,8-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura and Heck reactions, forming complex molecular architectures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
Substitution Reactions: Yield substituted naphthyridines with various functional groups.
Oxidation Reactions: Produce oxidized derivatives of the naphthyridine ring.
Coupling Reactions: Result in biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-7-methyl-1,8-naphthyridine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-7-methyl-1,8-naphthyridine
- 2-Chloro-7-methyl-1,8-naphthyridine
- 2-Fluoro-7-methyl-1,8-naphthyridine
Comparison: 2-Bromo-7-methyl-1,8-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. For example, the bromine atom can participate in specific halogen bonding interactions, enhancing its binding affinity in biological systems. Additionally, the bromine atom’s size and electron-withdrawing nature influence the compound’s chemical reactivity, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-7-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKMNSPEIMOGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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